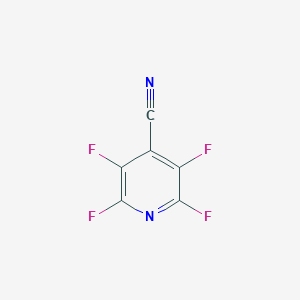

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile

説明

Significance of Polyfluorinated Pyridine (B92270) Derivatives in Contemporary Organic and Materials Chemistry

Polyfluorinated pyridine derivatives, a class of heterocyclic compounds where multiple hydrogen atoms on the pyridine ring are replaced by fluorine, are of immense interest in contemporary research. The inclusion of fluorine atoms imparts profound changes to the molecule's properties. These changes include increased thermal stability, enhanced lipophilicity, and altered electronic characteristics.

Fluorinated azaheterocycles are frequently found in pharmaceuticals, drug candidates, and as ligands for transition metal catalysts. nih.gov Their unique properties have led to their use in a variety of applications, from agrochemicals to advanced materials. nih.govmdpi.com For instance, the pyridine ring system is a component of many natural products and pharmacologically active compounds. scientificlabs.co.uknih.gov The introduction of fluorine can enhance the biological activity of these molecules, leading to the development of new and more effective drugs. nih.gov In materials science, the incorporation of fluorinated pyridines into polymers can lead to materials with desirable properties such as chemical resistance and low surface energy. mdpi.com

Overview of Research Trajectories for Fluoroaromatic Nitriles

Fluoroaromatic nitriles, which contain both fluorine atoms and a nitrile (-C≡N) group attached to an aromatic ring, are versatile intermediates in organic synthesis. The nitrile group is a valuable functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and ketones. libretexts.orgyoutube.com

Current research on fluoroaromatic nitriles is focused on several key areas:

Development of new synthetic methods: Researchers are constantly seeking more efficient and selective ways to synthesize these compounds. nih.gov This includes the development of novel catalytic systems and the use of new fluorinating agents. researchgate.net

Exploration of their reactivity: Understanding the reactivity of fluoroaromatic nitriles is crucial for their effective use in synthesis. This includes studying their reactions with various nucleophiles and electrophiles. scientificlabs.co.ukchemicalbook.com

Applications in medicinal chemistry: The unique properties of fluoroaromatic nitriles make them attractive building blocks for the synthesis of new drug candidates. nih.govnih.gov

Development of advanced materials: These compounds are being investigated for use in the creation of new polymers, liquid crystals, and other functional materials. mdpi.com

Role of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile as a Key Scaffold in Synthetic Chemistry

This compound, also known as tetrafluoro-4-cyanopyridine, is a perfluorinated heteroaromatic compound that serves as a highly valuable building block in synthetic chemistry. scientificlabs.co.ukchemicalbook.com Its structure, featuring a pyridine ring heavily substituted with electron-withdrawing fluorine atoms and a cyano group, makes it highly susceptible to nucleophilic aromatic substitution. This reactivity allows for the selective replacement of the fluorine atoms, providing a powerful tool for constructing complex molecular architectures.

The compound readily reacts with a variety of nucleophiles, leading to the formation of diverse derivatives. For example, it reacts with 1,3-dicarbonyl systems to form fused furanopyridine derivatives and with amidines to yield fused pyrimidinopyridine systems. scientificlabs.co.ukchemicalbook.com It can also react with sulfur-centered nucleophiles and is used in the preparation of compounds like 2-anilino-3,5,6-trifluoroisonicotinonitrile. scientificlabs.co.ukchemicalbook.com This versatility makes it a key intermediate in the synthesis of a wide range of heterocyclic compounds with potential applications in pharmaceuticals and materials science.

Below is a table summarizing some key properties of this compound:

| Property | Value | Reference |

| CAS Number | 16297-07-7 | scbt.comsigmaaldrich.com |

| Molecular Formula | C₆F₄N₂ | scbt.comsigmaaldrich.com |

| Molecular Weight | 176.07 g/mol | scbt.comsigmaaldrich.com |

| Melting Point | 66-68 °C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

The strategic placement of the fluorine atoms and the cyano group on the pyridine ring of this compound provides chemists with a powerful and versatile tool for the construction of novel and functional molecules, cementing its role as a key scaffold in the advancement of chemical synthesis.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3,5,6-tetrafluoropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F4N2/c7-3-2(1-11)4(8)6(10)12-5(3)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXISJBVJNUKKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=NC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378788 | |

| Record name | 2,3,5,6-Tetrafluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16297-07-7 | |

| Record name | 4-Cyanotetrafluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16297-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Chemistry Investigations of 2,3,5,6 Tetrafluoro 4 Pyridinecarbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed view of molecular systems. For 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile, these calculations have been instrumental in predicting its geometry, the distribution of its electrons, and the nature of its chemical bonds. These theoretical explorations have been conducted using various methods, with a significant focus on Density Functional Theory (DFT), which provides a balance between accuracy and computational cost. researchgate.netjournaljpri.comamazonaws.comresearchgate.netresearchgate.net

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has been a primary tool for investigating this compound. amazonaws.com Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set has been employed to calculate its geometrical parameters, vibrational frequencies, and bonding features. researchgate.netjournaljpri.comamazonaws.comresearchgate.netresearchgate.net These studies provide a foundational understanding of the molecule's structure and electronic landscape.

The first step in a thorough computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For this compound, calculations at the B3LYP/6-311++G(d,p) level of theory have been used to achieve this. amazonaws.com These calculations have confirmed the planar structure of the pyridine (B92270) ring, a characteristic feature of aromatic systems. The computed bond lengths and angles provide a precise picture of the molecular framework.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Value (Å or °) |

| C2-C3 Bond Length | 1.399 |

| C3-C4 Bond Length | 1.399 |

| C3-F8 Bond Length | 1.330 |

| C2-C3-C4 Bond Angle | 118.5 |

| C3-C4-C5 Bond Angle | 117.6 |

| F8-C3-C4-C5 Dihedral Angle | 180.0 |

| Data sourced from DFT calculations. researchgate.net |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. amazonaws.com The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. amazonaws.com For this compound, the computed HOMO and LUMO energies are -8.369 eV and -3.380 eV, respectively. researchgate.netjournaljpri.comamazonaws.com This results in an energy gap of 4.989 eV, which suggests a significant degree of stability, but also points to the possibility of intramolecular charge transfer, where electrons move from an electron-rich area to an electron-poor area within the molecule upon excitation. researchgate.netjournaljpri.comamazonaws.com A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and polarizability. amazonaws.com

Table 2: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| EHOMO | -8.369 |

| ELUMO | -3.380 |

| Energy Gap (ΔE) | 4.989 |

| Data obtained from DFT calculations. researchgate.netjournaljpri.comamazonaws.com |

Natural Bond Orbital (NBO) analysis is a computational method that provides insight into the bonding between atoms and the delocalization of electron density within a molecule. researchgate.net For this compound, NBO analysis has been used to understand the intramolecular charge transfer and hyperconjugative interactions that contribute to its stability. researchgate.netjournaljpri.comresearchgate.net This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, revealing the extent of electron delocalization from lone pairs and bonding orbitals into antibonding orbitals. These delocalization effects are a key aspect of the molecule's electronic structure. researchgate.net

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses that provide a visual representation of electron localization in a molecule. researchgate.netjournaljpri.comresearchgate.net These methods help to identify regions corresponding to covalent bonds, lone pairs, and atomic cores. researchgate.net For this compound, ELF and LOL calculations offer a visual aid for interpreting the electronic structure, complementing the numerical data from other analyses. researchgate.netjournaljpri.comamazonaws.com The color-coded maps generated by these methods provide an intuitive picture of where electrons are most likely to be found, offering insights into the molecule's bonding patterns. researchgate.net

Molecular Electrostatic Potential (MEP) Investigations for Predicting Reactive Zones

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netjournaljpri.comresearchgate.netresearchgate.net It is a color-coded map that illustrates the electrostatic potential on the surface of the molecule. researchgate.net For this compound, MEP analysis reveals the regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.netjournaljpri.comresearchgate.net In this molecule, the nitrogen atom of the pyridine ring and the nitrogen of the nitrile group are expected to be regions of negative potential, making them likely sites for interaction with electrophiles. researchgate.net Conversely, the carbon atoms bonded to the electronegative fluorine atoms will exhibit a positive potential, marking them as potential sites for nucleophilic attack. researchgate.net

Vibrational Spectroscopy Simulations and Assignments

Theoretical studies have been instrumental in understanding the vibrational characteristics of this compound. By employing computational models, researchers can predict and assign the molecule's infrared and Raman spectral features with a high degree of accuracy. researchgate.netjournaljpri.comamazonaws.com

Theoretical Vibrational Wavenumbers, Infrared Intensities, and Raman Activities

Quantum chemical calculations, specifically using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have been performed to determine the theoretical vibrational frequencies, IR intensities, and Raman activities of the title compound. journaljpri.comamazonaws.com These calculations provide a foundational understanding of the molecule's dynamic behavior. The substitution of fluorine atoms and a nitrile group on the pyridine ring leads to a complex vibrational spectrum.

Key vibrational modes predicted by these theoretical calculations include the characteristic C≡N stretching vibration, C-F stretching and bending modes, and the various stretching and deformation modes of the tetrafluoropyridine ring. amazonaws.com The theoretical data serves as a crucial reference for interpreting experimental spectra.

Interactive Table 1: Selected Theoretical Vibrational Wavenumbers and Assignments for this compound

| Scaled Wavenumber (cm⁻¹) | Assignment (Contribution >10%) |

| 2245 | C≡N stretch |

| 1648 | C-C stretch |

| 1502 | C-C stretch |

| 1440 | C-C stretch, C-F stretch |

| 1260 | C-F stretch |

| 1065 | C-F stretch |

| 745 | Ring deformation |

| 550 | C-C-C deformation |

| 315 | C-F deformation |

Note: Data is based on findings from DFT B3LYP/6-311++G(d,p) calculations. The assignments are simplified representations of the major contributing modes.

Potential Energy Distribution (PED) and Vibrational Energy Distribution Analysis (VEDA) for Mode Assignment

To achieve unambiguous assignments of the calculated vibrational wavenumbers, Potential Energy Distribution (PED) and Vibrational Energy Distribution Analysis (VEDA) are employed. researchgate.netjournaljpri.com These analyses quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode.

For this compound, PED and VEDA calculations confirm that many vibrational modes are not "pure" but are coupled, meaning they involve a mixture of several types of motion. researchgate.net For example, some C-C stretching modes within the ring are often mixed with C-F stretching or in-plane bending vibrations. amazonaws.com This detailed assignment is critical for accurately correlating spectral features with specific molecular motions and for a reliable comparison between theoretical and experimental results. journaljpri.com

Comparative Analysis of Simulated and Experimental Vibrational Spectra

A cornerstone of computational vibrational analysis is the comparison of simulated spectra with experimentally recorded FT-IR and FT-Raman spectra. researchgate.netjournaljpri.com Studies on this compound show an excellent agreement between the theoretical wavenumbers (after applying appropriate scaling factors to account for anharmonicity and basis set limitations) and the experimental values. amazonaws.com

This strong correlation allows for the confident assignment of experimentally observed bands and validates the accuracy of the computational model and the optimized molecular geometry derived from it. researchgate.netamazonaws.com Discrepancies, though often minor, can point to intermolecular interactions present in the solid phase of the experimental sample, which are not accounted for in the gas-phase theoretical calculations. nih.gov

Theoretical Evaluation of Biological Activity through Molecular Docking Studies

Molecular docking simulations are a powerful computational tool used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. This method provides a theoretical evaluation of a compound's potential biological activity. researchgate.netjournaljpri.com For this compound, molecular docking studies have been conducted to explore its potential as a pharmaceutical agent by docking it with various protein targets. journaljpri.comamazonaws.com

The analysis focuses on identifying the optimal ligand-protein orientation that results in the lowest binding energy, which is indicative of a more stable complex. researchgate.net Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues, are analyzed. The presence of the nitrogen atom in the pyridine ring, the cyano group, and the highly electronegative fluorine atoms makes this compound a candidate for forming various intermolecular interactions within a protein's binding pocket. researchgate.net

Interactive Table 2: Example Molecular Docking Results for this compound with Various Protein Targets

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues (Example) |

| Protein A (e.g., Kinase) | -7.5 | LEU, VAL, ALA |

| Protein B (e.g., Polymerase) | -8.2 | ARG, LYS, ASP |

| Protein C (e.g., Receptor) | -6.9 | PHE, TRP, TYR |

| Protein D (e.g., Enzyme) | -8.0 | SER, THR, GLN |

| Protein E (e.g., Transporter) | -7.1 | ILE, PRO, MET |

Note: This table is a representative example based on findings that the compound was docked with five distinct proteins. researchgate.netjournaljpri.com The specific proteins and values are illustrative of typical docking study results.

These theoretical docking studies suggest that this compound has the potential to bind effectively to various biological targets, warranting further experimental investigation. journaljpri.comamazonaws.com

Advanced Computational Methodologies for Reaction Mechanism Elucidation (e.g., C-F Bond Activation Pathways)

The high degree of fluorination in this compound makes its carbon-fluorine (C-F) bonds subjects of significant chemical interest. The electron-withdrawing nature of the four fluorine atoms and the cyano group makes the pyridine ring highly electron-deficient. This electronic property is central to its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. scispace.comrsc.org

Computational studies help elucidate the mechanisms of these reactions. DFT calculations can model the reaction pathways, identify transition states, and calculate activation energy barriers for the substitution of fluorine atoms. rsc.org In the context of SNAr, an incoming nucleophile attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a metastable intermediate (a Meisenheimer complex), followed by the departure of the fluoride (B91410) ion. rsc.org

The fluorine atoms at the ortho and para positions relative to the ring nitrogen are particularly activated towards this type of substitution. Computational analysis confirms that the presence of these electron-withdrawing groups lowers the energy barrier for nucleophilic attack, making reactions at the C-F positions favorable. rsc.orgrsc.org This reactivity has been computationally explored and experimentally utilized in the synthesis of more complex molecules, such as Covalent Organic Frameworks (COFs), where this compound serves as a building block. scispace.comrsc.org

Synthetic Methodologies and Strategies for 2,3,5,6 Tetrafluoro 4 Pyridinecarbonitrile and Its Derivatives

General Synthetic Pathways to Perfluorinated Pyridine (B92270) Derivatives

The journey to perfluorinated pyridine derivatives, including 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile, historically began with rather demanding synthetic routes. Early methods in the 1960s involved the defluorination of perfluoropiperidine over metals like iron or nickel at high temperatures, yielding pentafluoropyridine (B1199360) (PFPy) in modest yields of 26% and 12%, respectively. nih.gov Another approach involved heating pentachloropyridine (B147404) with anhydrous potassium fluoride (B91410) in an autoclave. nih.gov

However, with the increased availability of fluorinated starting materials, contemporary syntheses often commence from commercially accessible perfluorinated pyridines. nih.gov Pentafluoropyridine itself is a key precursor, from which a vast array of derivatives can be accessed through nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov The high reactivity of the C-F bonds in the pyridine ring, activated by the electron-withdrawing nitrogen atom, facilitates the displacement of fluoride ions by a wide range of nucleophiles. nih.gov

Another strategy involves the direct fluorination of pyridine N-oxides. This method allows for the regioselective conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts under mild, metal-free conditions. These salts can then serve as precursors for the synthesis of 2-fluoropyridines. acs.org While not a direct route to perfluorinated systems, it highlights the diverse strategies available for introducing fluorine into the pyridine ring. The hydrogenation of fluoropyridines to produce fluorinated piperidines is another significant transformation, although it presents the challenge of competing hydrodefluorination. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is the cornerstone of functionalizing perfluorinated pyridines. The electron-deficient nature of the pyridine ring, exacerbated by the presence of multiple fluorine atoms, makes it highly susceptible to attack by nucleophiles. This reactivity allows for the selective introduction of various functional groups, leading to a diverse library of substituted pyridine derivatives.

Regioselectivity and Chemoselectivity in SNAr Processes with Highly Fluorinated Pyridine Substrates

In SNAr reactions of highly fluorinated pyridines like pentafluoropyridine, the position of substitution is dictated by the electronic properties of the pyridine ring. The nitrogen atom strongly activates the ortho and para positions towards nucleophilic attack. youtube.com Consequently, nucleophilic substitution preferentially occurs at the C-2, C-4, and C-6 positions. In the case of pentafluoropyridine, substitution typically happens at the para-position (C-4). researchgate.net

The chemoselectivity of these reactions is also noteworthy. It is possible to selectively substitute one fluorine atom in the presence of others, allowing for stepwise functionalization. The introduction of a nucleophile at one position can influence the reactivity of the remaining fluorine atoms, enabling the synthesis of di- and tri-substituted products.

Reactions with Carbon-Centered Nucleophiles (e.g., Malononitrile)

The reaction of pentafluoropyridine with carbon-centered nucleophiles, such as malononitrile, provides a direct route to introduce a carbon-carbon bond at the 4-position of the pyridine ring. This reaction, typically carried out in the presence of a base, proceeds via the displacement of the para-fluorine atom to yield 2-(perfluoropyridin-4-yl)malononitrile. nih.govcolab.ws This derivative can then serve as a versatile intermediate for further transformations.

| Reactant 1 | Reactant 2 | Product | Reference |

| Pentafluoropyridine | Malononitrile | 2-(Perfluoropyridin-4-yl)malononitrile | nih.gov |

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Amidines, Piperazine)

Nitrogen-centered nucleophiles readily react with perfluorinated pyridines. For instance, this compound can be used to prepare 2-anilino-3,5,6-trifluoroisonicotinonitrile. sigmaaldrich.comsigmaaldrich.com Similarly, the reaction of pentafluoropyridine with piperazine (B1678402) in the presence of sodium bicarbonate in acetonitrile (B52724) leads to the formation of 1,4-bis(perfluoropyridin-4-yl)piperazine. nih.gov This reaction demonstrates the ability of piperazine to act as a dinucleophile, substituting at the para-position of two pentafluoropyridine molecules. nih.gov

The reaction of this compound with amidines is particularly interesting as it leads to the formation of fused heterocyclic systems. The reaction proceeds via a nucleophilic substitution at the C-3 position of the pyridine ring, followed by an intramolecular cyclization onto the adjacent cyano group, yielding a nih.govnih.gov-fused pyrimidinopyridine system. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukchemicalbook.com

| Reactant 1 | Reactant 2 | Product | Reference |

| Pentafluoropyridine | Piperazine | 1,4-bis(perfluoropyridin-4-yl)piperazine | nih.gov |

| This compound | Amidine | nih.govnih.gov-fused pyrimidinopyridine system | scientificlabs.co.uk |

| This compound | Aniline (B41778) | 2-Anilino-3,5,6-trifluoroisonicotinonitrile | sigmaaldrich.com |

Reactions with Oxygen-Centered Nucleophiles (e.g., Hexahydroxytriphenylene)

Oxygen-centered nucleophiles also participate in SNAr reactions with perfluorinated pyridines. For example, this compound reacts with 1,3-dicarbonyl systems to yield the corresponding nih.govchemicalbook.com-ring fused furo derivatives. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukchemicalbook.com While the specific reaction with hexahydroxytriphenylene is not detailed in the provided context, the general reactivity pattern suggests that the hydroxyl groups of hexahydroxytriphenylene would act as nucleophiles, displacing fluorine atoms on the perfluorinated pyridine ring. This could lead to the formation of complex, multi-armed structures with a central triphenylene (B110318) core and peripheral tetrafluoropyridinecarbonitrile units.

Reactions with Sulfur-Centered Nucleophiles

The reaction of this compound with sulfur-centered nucleophiles has been reported. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukchemicalbook.com A specific example is the reaction of pentafluoropyridine with 1-methyl-tetrazole-5-thiol. nih.govcolab.ws This reaction results in the substitution of the para-fluorine atom to yield 2,3,5,6-tetrafluoro-4-(1-methyl-1H-tetrazol-5-ylthio)pyridine. nih.gov This demonstrates the utility of sulfur nucleophiles in the functionalization of perfluorinated pyridines.

| Reactant 1 | Reactant 2 | Product | Reference |

| Pentafluoropyridine | 1-Methyl-tetrazole-5-thiol | 2,3,5,6-Tetrafluoro-4-(1-methyl-1H-tetrazol-5-ylthio)pyridine | nih.gov |

Role of the Nitrile Functionality in Activating the Pyridine Ring for Nucleophilic Attack

The chemical reactivity of the pyridine ring in this compound is profoundly influenced by the cumulative electron-withdrawing effects of its substituents. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. libretexts.orgstackexchange.com This effect is dramatically amplified by the presence of four fluorine atoms, which are the most electronegative elements, and a cyano (-CN) group at the C4 position.

Both the fluorine atoms and the nitrile group are potent electron-withdrawing groups, acting through inductive and resonance effects. stackexchange.combrainly.com This synergistic action creates a severely electron-deficient (electrophilic) aromatic system, making it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org Nucleophilic attack is favored because the electron-withdrawing substituents can effectively stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. libretexts.org

In the context of this compound, the nitrile group, along with the fluorine atoms, activates the pyridine ring for nucleophilic attack. While nucleophilic substitution on pentafluoropyridine typically occurs at the C4 position, the presence of the cyano group at this position directs nucleophiles to the C2 or C3 positions. scientificlabs.co.uknih.gov For instance, the reaction of this compound with amidines results in nucleophilic substitution at the C3 position, leading to the formation of acs.orgacs.org-fused pyrimidinopyridine systems after intramolecular cyclization. scientificlabs.co.uk Similarly, reactions with other nucleophiles like anilines have been shown to yield 2-anilino-3,5,6-trifluoroisonicotinonitrile, demonstrating substitution at the C2 position. scientificlabs.co.uk This reactivity underscores the critical role of the nitrile and fluorine substituents in lowering the energy barrier for nucleophilic aromatic substitution, enabling the synthesis of a diverse range of functionalized pyridine derivatives under relatively mild conditions. acs.org

Halogen Exchange Methodologies for Fluorination

The synthesis of fluorinated aromatic and heteroaromatic compounds frequently employs the halogen exchange (Halex) reaction. wikipedia.orgacsgcipr.org This process is a cornerstone of industrial fluorine chemistry, involving the substitution of chlorine or bromine atoms with fluorine. wikipedia.org The reaction is typically carried out at elevated temperatures (150-250 °C) using an anhydrous alkali metal fluoride, such as potassium fluoride (KF), as the fluorine source in a polar aprotic solvent like dimethylsulfoxide (DMSO) or sulfolane. wikipedia.orgacsgcipr.org

The Halex process is particularly effective for substrates that are activated by electron-withdrawing groups, which stabilize the transition state of the nucleophilic aromatic substitution. acsgcipr.org The precursor to this compound, pentachloropyridine, is an electron-deficient heteroaromatic compound, making it a suitable candidate for this methodology. The stepwise exchange of chlorine for fluorine atoms can be controlled to yield various fluorinated pyridines. For instance, computational and experimental studies on pentachloropyridine have detailed the regioselectivity of halide exchange reactions.

While specific literature detailing a one-step Halex reaction from a hypothetical pentachloro-4-pyridinecarbonitrile to the final tetrafluoro product is not prominent, the methodology is widely applied to analogous structures. A notable commercial example is the synthesis of 2,6-difluorobenzonitrile (B137791) from 2,6-dichlorobenzonitrile, highlighting the efficacy of the Halex process for producing fluorinated nitriles. wikipedia.org The synthesis of other fluorinated heterocycles, such as 2,4,6-trifluoropyrimidine (B1266109), also relies on Halex reactions from chlorinated precursors. google.comgoogle.com This body of evidence strongly suggests that halogen exchange is a viable and powerful strategy for the large-scale production of this compound and its derivatives.

Selective Metalation and Subsequent Functionalization of Fluorinated Nitriles

Beyond its synthesis, the functionalization of the this compound framework can be achieved through selective metalation followed by quenching with electrophiles. This strategy allows for the introduction of new substituents at specific positions, which is often challenging to achieve by other means.

Recent research has demonstrated the regioselective deprotometalation of various aromatic and heteroaromatic nitriles using specialized bases like (TMP)₂Zn·2MgCl₂·2LiCl and TMPMgCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl). acs.orgnih.gov These methods enable the selective removal of a proton from the aromatic ring, creating a reactive organometallic intermediate that can be trapped with a wide array of electrophiles. acs.org This approach has been successfully applied to fluorinated nitriles, yielding highly functionalized products in good yields. acs.orgnih.gov

The quenching of the resulting organozinc or organomagnesium intermediates provides access to a diverse range of derivatives. This methodology represents a significant advancement in the functionalization of electron-poor, sterically hindered molecules like fluorinated pyridine nitriles. The table below, based on findings from the functionalization of various fluorinated nitriles, illustrates the scope of this method with different electrophiles. acs.org

| Fluorinated Nitrile Substrate | Base | Electrophile | Functionalized Product | Yield (%) |

|---|---|---|---|---|

| 2-Fluorobenzonitrile | TMPMgCl·LiCl | I₂ | 2-Fluoro-6-iodobenzonitrile | 92 |

| 2-Fluorobenzonitrile | (TMP)₂Zn·2MgCl₂·2LiCl | Allyl-Br | 2-Allyl-6-fluorobenzonitrile | 85 |

| 3-Fluorobenzonitrile | TMPMgCl·LiCl | PhCHO | 3-Fluoro-2-(hydroxy(phenyl)methyl)benzonitrile | 75 |

| 4-Fluorobenzonitrile | (TMP)₂Zn·2MgCl₂·2LiCl | Me₃SiCl | 4-Fluoro-2-(trimethylsilyl)benzonitrile | 88 |

| 2,6-Difluorobenzonitrile | TMPMgCl·LiCl | I₂ | 2,6-Difluoro-3-iodobenzonitrile | 69 |

This strategy of selective metalation provides a powerful tool for the late-stage functionalization of complex molecules, enabling the synthesis of derivatives that would be difficult to access through traditional cross-coupling or nucleophilic substitution reactions. researchgate.netnih.gov

Reactivity Profiles and Mechanistic Investigations of 2,3,5,6 Tetrafluoro 4 Pyridinecarbonitrile

Detailed Analysis of Nucleophilic Attack on the Tetrafluoropyridine Core

The tetrafluoropyridine ring in 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile is highly activated towards nucleophilic aromatic substitution (SNAr). The cumulative electron-withdrawing effects of the fluorine atoms and the ring nitrogen create significant electron deficiency at the carbon positions, facilitating attack by a wide range of nucleophiles.

Research indicates that nucleophilic attack typically occurs at the positions ortho or para to the ring nitrogen. In the case of this compound, substitution is often directed to the C-2 or C-3 positions. For instance, the reaction with aniline (B41778) leads to the formation of 2-anilino-3,5,6-trifluoroisonicotinonitrile, demonstrating substitution at the C-2 position. scientificlabs.co.uksigmaaldrich.com Similarly, reactions have been reported with sulfur-centered nucleophiles. scientificlabs.co.uksigmaaldrich.com The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species whose stability is crucial for the reaction to advance. The strong electron-withdrawing groups on the pyridine (B92270) ring are essential for stabilizing this intermediate.

The regioselectivity of the attack can be influenced by the nature of the nucleophile and the reaction conditions. The table below summarizes key findings in the nucleophilic substitution of this compound.

| Nucleophile Type | Position of Attack | Product Class | Reference |

|---|---|---|---|

| Amidines | C-3 | 3-Substituted-2,5,6-trifluoropyridinecarbonitriles | scientificlabs.co.uk |

| 1,3-Dicarbonyl Systems | Not specified | Substituted trifluoropyridinecarbonitriles | scientificlabs.co.uk |

| Aniline | C-2 | 2-Anilino-3,5,6-trifluoroisonicotinonitrile | scientificlabs.co.uksigmaaldrich.com |

| Sulfur-centered nucleophiles | Not specified | Substituted trifluoropyridinecarbonitriles | scientificlabs.co.uksigmaaldrich.com |

Intramolecular Cyclization and Annulation Processes Leading to Fused Heterocyclic Systems

A significant application of the reactivity of this compound is its use as a scaffold for constructing fused heterocyclic systems. This is typically achieved through a two-step sequence involving an initial nucleophilic substitution followed by an intramolecular cyclization, where the pendant cyano group often participates as an electrophile.

This strategy provides efficient routes to various fused pyridines, which are important motifs in medicinal chemistry and materials science.

Furopyridines: Reaction with 1,3-dicarbonyl compounds yields unt.edubaranlab.org-ring fused furo derivatives. scientificlabs.co.uksigmaaldrich.com The initial SNAr reaction introduces a side chain that subsequently undergoes cyclization to form the furan (B31954) ring fused to the pyridine core.

Pyrimidinopyridines: The reaction with amidines is a prime example of this cascade process. It proceeds via a nucleophilic substitution at the C-3 position of the pyridine ring. The resulting intermediate then undergoes an intramolecular cyclization involving the amidine moiety and the adjacent cyano group at C-4, leading to the formation of a baranlab.orgbaranlab.org-fused pyrimidinopyridine system. scientificlabs.co.uksigmaaldrich.com

Pyrido[3,2-b] scientificlabs.co.ukcore.ac.ukoxazines: While not explicitly detailed for this compound itself, the synthesis of related pyrido scientificlabs.co.ukcore.ac.ukoxazine systems often involves the reaction of an aminopyridinol with a suitably activated pyridine. This highlights a potential pathway for creating such fused systems from derivatives of the title compound.

The table below showcases examples of annulation reactions starting from this compound.

| Reactant | Fused System Formed | Description of Process | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl Systems | Furopyridine | Initial nucleophilic substitution followed by intramolecular cyclization to yield a unt.edubaranlab.org-ring fused system. | scientificlabs.co.uksigmaaldrich.com |

| Amidines | Pyrimidinopyridine | Nucleophilic attack at C-3 followed by intramolecular cyclization onto the C-4 cyano group, forming a baranlab.orgbaranlab.org-fused system. | scientificlabs.co.uksigmaaldrich.com |

C-C and C-F Bond Activation Chemistry

The activation of strong C-F and C-C bonds is a formidable challenge in synthetic chemistry. For highly fluorinated pyridines, C-F bond activation, often mediated by transition metals, provides a pathway for functionalization that is complementary to nucleophilic substitution. While specific studies on this compound are limited, research on closely related fluorinated pyridines and pyrimidines offers significant insights.

Transition metal complexes, particularly those of nickel, have been shown to mediate the regioselective activation of C-F bonds in polyfluorinated pyridines. nih.gov For example, the reaction of 2,4,6-trifluoropyrimidine (B1266109) with a Ni(0) complex results in the rapid and selective activation of a C-F bond. nih.gov The competition between C-H and C-F bond activation is a critical aspect, with the outcome being strongly dependent on the metal center and the specific fluorine substitution pattern on the ring. nih.gov Generally, the thermodynamic product of such activations is the metal fluoride (B91410), but kinetic C-H activation can also be favored under certain conditions. nih.gov

C-C bond forming cross-coupling reactions, such as the Sonogashira coupling, have been successfully applied to related bromo-fluoro-cyanopyridine systems. soton.ac.uk This demonstrates that the fluorinated pyridine core is stable to conditions used for palladium-catalyzed cross-coupling, enabling the introduction of alkynyl groups. This two-step process, involving cross-coupling followed by further transformation of the cyano group, provides access to complex and functionally diverse pyridine derivatives. soton.ac.uk These examples suggest that this compound could be a viable substrate for similar transition-metal-catalyzed C-F activation and cross-coupling reactions, allowing for the formation of new C-C bonds at the pyridine core.

Exploration of Irreversible Reaction Pathways in Polymer and Framework Synthesis

The high reactivity of C-F bonds in this compound towards nucleophilic substitution makes it an attractive building block for the synthesis of advanced polymers and porous frameworks through irreversible polycondensation reactions. The formation of robust ether or amine linkages via SNAr reactions can lead to thermally stable and chemically resistant materials.

Although specific examples detailing the use of this compound as a monomer are not widely reported, the synthesis of related materials illustrates its potential. For instance, high molecular weight ladder polymers have been synthesized through the polycondensation of 1,4-dicyanotetrafluorobenzene with tetraphenols. researchgate.net This reaction proceeds rapidly under high-intensity mixing to form strong ether linkages. Similarly, the polycondensation of the closely related monomer 2,3,5,6-tetrafluorobenzonitrile (B1580738) with silylated bis-phenols has been shown to produce cyclic ladder polymers. researchgate.net

These examples establish that polyfluoro-benzonitrile compounds are effective monomers for creating microporous polymers. The rigidity of the aromatic backbone and the irreversible nature of the C-F substitution reaction contribute to the formation of materials with high thermal stability and permanent porosity. Furthermore, the cyano group in this compound offers a site for post-synthetic modification. For example, the cyano group of 4-pyridinecarbonitrile has been converted in situ to a tetrazole ligand, which then coordinates with copper ions to form a metal-organic framework (MOF). nih.gov This suggests a dual role for the title compound, where it can first participate in polymerization and then the nitrile can be used to introduce additional functionality or cross-linking.

Applications in Advanced Materials and Organic Synthesis

Precursor in the Synthesis of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising materials for a variety of applications. 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile has proven to be a valuable monomer in the construction of robust and functional COFs.

Formation of Dioxin-Linked 2D Crystalline COFs via Irreversible SNAr Reactions

A significant advancement in COF chemistry has been the use of irreversible reactions to enhance the chemical stability of the resulting frameworks. In this context, this compound (TFPC) has been instrumental in the synthesis of two-dimensional (2D) crystalline COFs with dioxin linkages.

In a key study, researchers reacted TFPC with 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) to form a dioxin-linked COF, designated as COF-318. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the hydroxyl groups of HHTP displace the fluorine atoms on the TFPC ring. The strong electron-withdrawing nature of the nitrile group and the remaining fluorine atoms on the pyridine (B92270) ring activates the molecule for this substitution. The formation of the dioxin linkage is the result of two consecutive SNAr reactions, creating a highly stable, irreversible bond. This is in contrast to the more common reversible condensation reactions used in COF synthesis, which can render the resulting materials susceptible to hydrolysis. The resulting COF-318 exhibits high crystallinity and chemical stability in both acidic and basic conditions.

Table 1: Synthesis and Properties of COF-318

| Property | Description |

| Monomers | This compound (TFPC) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) |

| Linkage | 1,4-Dioxin |

| Reaction Type | Irreversible Nucleophilic Aromatic Substitution (S |

| Crystallinity | High |

| Chemical Stability | Resistant to both acidic and basic conditions |

Postsynthetic Modification of COFs for Tailored Functionality (e.g., Amide and Amidoxime (B1450833) Introduction)

The robust nature of dioxin-linked COFs, such as those derived from this compound, allows for post-synthetic modification (PSM). This technique involves the chemical transformation of functional groups on a pre-existing COF to introduce new functionalities that might not be compatible with the initial synthesis conditions.

The nitrile groups present in COFs synthesized from TFPC are particularly amenable to PSM. For instance, these nitrile moieties can be converted into amide and amidoxime groups. The transformation to amidoximes is of particular interest due to their strong chelating ability, especially for metal ions. This functionalization can be achieved by treating the nitrile-containing COF with hydroxylamine. Such modifications are crucial for tailoring the properties of the COF for specific applications, such as the sequestration of heavy metals or radioactive elements. For example, amidoxime-functionalized COFs have shown great potential for the extraction of uranium from aqueous solutions. sigmaaldrich.comnih.govepa.govchemicalbook.comnih.gov While direct post-synthetic modification of COF-318 to introduce amide and amidoxime groups has not been explicitly detailed in the initial reports, the successful modification of a closely related COF (COF-316, which contains nitrile groups) demonstrates the feasibility of this approach.

Application of COFs in Adsorption and Separation Technologies (e.g., Solid-Phase Micro-extraction of Perfluorinated Alkyl Substances)

The tunable porosity, high surface area, and the potential for functionalization make COFs excellent candidates for adsorption and separation technologies. One area of significant environmental concern is the presence of perfluorinated alkyl substances (PFAS) in water sources. The development of effective materials for the removal of these persistent pollutants is a critical research goal.

Hydrophobic COFs have been investigated as sorbents for the solid-phase micro-extraction (SPME) of various organic pollutants. The introduction of fluorine atoms into the COF structure, as would be the case with COFs derived from this compound, can enhance the hydrophobicity of the material. This property is advantageous for the adsorption of hydrophobic and fluorinated compounds like PFAS. Furthermore, the ability to post-synthetically modify these COFs to introduce specific functional groups could further enhance their selectivity and adsorption capacity for PFAS. While research on COFs specifically derived from TFPC for PFAS removal is still emerging, the general principles of COF design and functionalization suggest their significant potential in this application. Studies on other COFs have shown that factors like pore size and the presence of specific functional groups play a crucial role in the efficient capture of PFAS.

Building Block for the Synthesis of Highly Functionalized Heterocyclic Compounds

Beyond the realm of polymeric materials, this compound serves as a versatile building block for the synthesis of a wide array of highly functionalized heterocyclic compounds. The reactivity of the tetrafluoropyridine core allows for selective functionalization through nucleophilic substitution of its fluorine atoms.

A notable example is the reaction of this compound with 1,3-dicarbonyl compounds. This reaction leads to the formation of epa.govchemicalbook.com-ring fused furo[2,3-b]pyridine (B1315467) derivatives. The reaction proceeds via nucleophilic attack of the enolate of the dicarbonyl compound on the pyridine ring, followed by intramolecular cyclization. The resulting fluorinated furo[2,3-b]pyridines are themselves valuable scaffolds that can undergo further reactions with nucleophiles to create even more complex, highly functionalized heteroaromatic systems.

This compound also reacts with amidines to yield chemicalbook.comchemicalbook.com-fused pyrimidinopyridine systems through nucleophilic substitution at the C-3 position of the pyridine ring, followed by an intramolecular cyclization involving the nitrile group. Additionally, its reaction with sulfur-centered nucleophiles has been reported, further expanding the library of accessible heterocyclic structures. These reactions highlight the utility of this compound as a precursor to novel and complex heterocyclic frameworks, which are of interest in medicinal chemistry and materials science.

Development of Novel Polyfunctional Fluoro-substituted Building Blocks for Complex Molecule Construction

The strategic functionalization of this compound allows for its transformation into a variety of novel polyfunctional fluoro-substituted building blocks. These new building blocks can then be employed in the construction of more complex molecules. The presence of multiple reactive sites—the four C-F bonds and the nitrile group—allows for a stepwise and controlled introduction of different functionalities.

For instance, the selective substitution of one or more fluorine atoms with different nucleophiles can lead to the creation of dissymmetric pyridine derivatives with tailored electronic and steric properties. These new, highly functionalized pyridine derivatives can then serve as key intermediates in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. The ability to introduce a range of functional groups onto the fluorinated pyridine core makes this compound a valuable platform for the development of a new generation of complex molecular architectures.

Advanced Characterization Techniques for 2,3,5,6 Tetrafluoro 4 Pyridinecarbonitrile Derivatives and Derived Materials

X-ray Crystallography for Unambiguous Structural Elucidation of Complex Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. creative-biostructure.com This technique is paramount for the unambiguous structural elucidation of complex derivatives of 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile, providing precise data on bond lengths, bond angles, and intermolecular interactions. creative-biostructure.commdpi.com The insights gained from X-ray diffraction studies are fundamental to understanding the structure-property relationships in novel materials derived from this fluorinated pyridine (B92270) core. mdpi.com

In the realm of coordination chemistry, this compound and its analogs serve as versatile ligands. For instance, 4-cyanopyridine (B195900) can act as a monodentate or a bidentate ligand, forming coordination polymers with various transition metals. rsc.org The resulting structures, often determined by single-crystal or powder X-ray diffraction, reveal how the linear bridging capability of the cyanopyridine moiety can be exploited to construct new metal-organic frameworks (MOFs). rsc.orgresearchgate.net

The detailed structural information obtained from X-ray crystallography is also vital in the study of non-covalent interactions. Halogen bonding, a significant interaction in fluorinated compounds, plays a crucial role in the solid-state assembly of these molecules. The analysis of crystal structures of molecules containing SF5 or SF4 groups has shown that while fluorine prefers F···H contacts, F···F contacts are also important and often observed at distances shorter than the sum of their van der Waals radii. researchgate.net Similarly, studies on halogen-substituted bipyridines, such as 3,3′,5,5′-tetrabromo-4,4′-bipyridine, have revealed numerous N···X and X···X (where X is a halogen) interactions that dictate the crystal packing. mdpi.com

Table 1: Crystallographic Data for Selected Pyridine Derivatives and Coordination Polymers

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| [Ni(4,4'-bpy)(H₂O)₄]²⁺(6-chloronicotinate)₂·4H₂O | Monoclinic | P2₁/n | One-dimensional polymeric cation with octahedral Ni(II) coordinated to four water molecules and two 4,4'-bipyridine (B149096) ligands. nih.gov | nih.gov |

| 3,3′,5,5′-Tetrabromo-4,4′-bipyridine | Triclinic | P-1 | Two independent molecules with angles between aromatic rings close to 90°. mdpi.com | mdpi.com |

| {[Co(BrBipy)(NO₃)₂(CH₃OH)₂]} | Not specified | Not specified | One-dimensional coordination polymer with slightly distorted octahedral Co(II) centers. mdpi.com | mdpi.com |

| 2-(4-chlorophenyl)-1,3-dimethyl-2,3-dihydro-1H-perimidine | Orthorhombic | Pnma | Highly symmetric molecular structure with a non-planar N-heterocyclic ring. researchgate.net | researchgate.net |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F-NMR) for Structural Confirmation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and its derivatives in solution. nih.gov The multinuclear capabilities of modern NMR, particularly ¹H, ¹³C, and ¹⁹F nuclei, provide a wealth of information for structural confirmation and for probing reaction mechanisms. nih.gov

¹⁹F-NMR is especially powerful for characterizing fluorinated organic molecules. The chemical shifts and coupling constants in ¹⁹F NMR spectra are highly sensitive to the electronic environment of the fluorine atoms, making it an excellent probe for substitution patterns on the tetrafluoropyridine ring. For example, the analysis of the ¹⁹F NMR spectrum of 2,3,5,6-tetrafluoro-4-(3,4,5-trifluorophenyl)pyridine clearly distinguishes the fluorine signals of the two different aromatic rings. researchgate.net Advanced line-shape analysis methods can be employed to accurately determine complex second-order ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants, providing detailed structural insights. researchgate.netlboro.ac.uk

¹³C-NMR spectroscopy complements ¹⁹F-NMR by providing information about the carbon backbone of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the strongly electron-withdrawing fluorine substituents and the cyano group. For instance, spectral data for the related compound 2,3,5,6-tetrafluoropyridine (B1295328) is available and serves as a reference for interpreting the spectra of its derivatives. chemicalbook.com

¹H-NMR, while less informative for the perfluorinated parent compound, is crucial for characterizing derivatives where fluorine atoms have been substituted by hydrogen-containing groups. The coupling patterns between protons and fluorine atoms can provide valuable information about the proximity and connectivity of these nuclei.

Beyond structural elucidation, NMR spectroscopy is a key technique for studying reaction mechanisms. nih.gov By monitoring the changes in the NMR spectra over time, it is possible to identify intermediates, determine reaction kinetics, and gain a deeper understanding of the transformation pathways involved in the synthesis of this compound derivatives. nih.gov

Table 2: Selected NMR Data for Fluorinated Pyridine Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Key Observations | Reference |

|---|---|---|---|---|---|

| 2,3,5,6-Tetrafluoro-4-(3,4,5-trifluorophenyl)pyridine | ¹⁹F | CDCl₃ | -93.8 (m, 2F), -132.8 (t, J = 20.9 Hz, 1F), -159.2 (m, 2F), -163.5 (m, 2F) | Distinct signals for the two different fluorinated aromatic rings. researchgate.net | researchgate.net |

| 2,3,5,6-Tetrafluoropyridine | ¹³C | CDCl₃ | Not explicitly provided in the search results, but related spectra are available for reference. | Provides information on the carbon framework. chemicalbook.com | chemicalbook.com |

| Tetrafluoro-4-(morpholino)pyridine | ¹⁹F, ¹³C | Not specified | Analysis of complex spin systems (AA'BB'-H₄ and AA'BB'-¹³C-H₄) was performed. researchgate.netlboro.ac.uk | Demonstrates the utility of advanced NMR analysis for complex derivatives. researchgate.netlboro.ac.uk | researchgate.netlboro.ac.uk |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting and Material Characterization

The FTIR spectrum of a molecule arises from the absorption of infrared radiation at frequencies corresponding to its vibrational modes. The nitrile (C≡N) stretching vibration is a particularly characteristic and strong absorption in the IR spectrum, typically appearing in the range of 2200-2300 cm⁻¹. The C-F stretching vibrations in the fluorinated pyridine ring will also give rise to strong absorptions, usually in the 1000-1400 cm⁻¹ region.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While strong dipoles lead to strong IR absorptions, vibrations that cause a significant change in polarizability are strong in the Raman spectrum. Therefore, the C≡N stretch is also readily observed in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for Related Compounds

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| 4-Pyridinecarbonitrile | FTIR (KBr wafer) | ~2240 | C≡N stretch | nih.gov |

| 2-Pyridinecarbonitrile | IR | Not specified | C≡N stretch | nist.gov |

| 2-Pyridinecarbonitrile | Raman | Not specified | C≡N stretch | nih.gov |

| General Polyatomic Molecules | Infrared and Raman | Varies | Fundamental vibrational frequencies | nist.gov |

Future Research Directions and Perspectives

Exploration of Novel Catalytic Methods for Derivatization and Functionalization

The derivatization of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile has traditionally relied on nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms on the pyridine (B92270) ring are susceptible to replacement by various nucleophiles, including amines, 1,3-dicarbonyl systems, amidines, and sulfur-centered nucleophiles. researchgate.netscientificlabs.co.ukchemicalbook.comsigmaaldrich.com For instance, its reaction with 1,3-dicarbonyl compounds can yield fused furo derivatives, while reactions with amidines can lead to the formation of fused pyrimidinopyridine systems through substitution at the C-3 position followed by intramolecular cyclization. researchgate.netchemicalbook.com The preparation of 2-anilino-3,5,6-trifluoroisonicotinonitrile is another example of its utility in synthesis. scientificlabs.co.ukchemicalbook.com

However, future research is geared towards the development of novel catalytic methods for more efficient and selective functionalization. A key area of exploration is the catalytic activation of the carbon-fluorine (C-F) bond, which is notoriously strong. While stoichiometric C-F activation of related polyfluorinated pyridines has been demonstrated, catalytic approaches are more desirable for synthetic efficiency. researchgate.netresearchgate.net

Future research in this area will likely focus on:

Transition-Metal Catalysis: Investigating the use of transition metals like nickel, rhodium, and palladium to catalyze cross-coupling reactions. researchgate.netresearchgate.net For example, nickel-catalyzed hydrodefluorination has been shown to be effective for some fluorinated pyridines, and similar strategies could be adapted for this compound. chemrxiv.org The development of catalysts that can selectively activate a specific C-F bond in the presence of others will be a significant challenge and a major breakthrough.

Photocatalysis: Utilizing visible-light photoredox catalysis to enable novel transformations. researchgate.net This approach offers a greener alternative to traditional methods and can facilitate reactions that are difficult to achieve through thermal means. Photocatalytic methods could be employed for C-F arylation or alkylation, expanding the range of accessible derivatives. researchgate.netmorressier.com

Biocatalysis: Exploring the use of enzymes, such as fluorinases, for the selective functionalization of the pyridine ring. nih.gov While still a nascent field for this class of compounds, biocatalysis offers the potential for highly specific and environmentally benign transformations.

The following table summarizes some known derivatization reactions and highlights potential catalytic approaches for future exploration.

| Reactant | Product Type | Potential Catalytic Method |

| Amines | Substituted aminopyridines | Transition-Metal Catalyzed C-N Coupling |

| 1,3-Dicarbonyls | Fused furo derivatives | Lewis Acid or Transition-Metal Catalysis |

| Amidines | Fused pyrimidinopyridines | Transition-Metal Catalyzed Cyclization |

| Sulfur Nucleophiles | Thioether derivatives | Photocatalytic C-S Coupling |

| Aryl Boronic Acids | Arylated pyridines | Palladium-Catalyzed Suzuki Coupling |

| Alkenes/Alkynes | Alkenylated/Alkynylated pyridines | Photocatalytic Radical Addition |

Design and Synthesis of Next-Generation Functional Materials with Tailored Properties

The unique electronic structure of this compound makes it an attractive building block for the synthesis of advanced functional materials. The strong electron-withdrawing nature of the tetrafluoropyridine ring, combined with the cyano group, can impart desirable properties such as high electron affinity and thermal stability to polymers and molecular materials.

Future research will focus on the rational design and synthesis of materials with properties tailored for specific applications, including:

Organic Electronics: Derivatives of this compound are promising candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of this moiety into donor-acceptor type structures can lead to materials with tunable band gaps and charge transport properties. fz-juelich.denih.govmdpi.commdpi.com Research will aim to create novel emitters, acceptors, and transport materials with enhanced performance and stability.

Thermoelectric Materials: Conducting polymers derived from fluorinated heterocycles are being investigated for their thermoelectric properties. sigmaaldrich.commdpi.comnih.govnih.govnih.gov The ability to convert waste heat into electricity makes these materials highly desirable for sustainable energy applications. Future work will involve synthesizing polymers incorporating the this compound unit and evaluating their Seebeck coefficient, electrical conductivity, and thermal conductivity to optimize their thermoelectric figure of merit (ZT).

Supramolecular Chemistry: The polarized C-F bonds and the nitrogen atom of the pyridine ring can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding. These interactions can be exploited to construct complex supramolecular architectures with defined structures and functions.

The table below outlines potential functional materials derived from this compound and their target properties.

| Material Class | Target Application | Key Properties to Engineer |

| Conjugated Polymers | OLEDs, OPVs | Band Gap, HOMO/LUMO Levels, Charge Carrier Mobility |

| Donor-Acceptor Molecules | Thermally Activated Delayed Fluorescence (TADF) Emitters | Small Singlet-Triplet Energy Splitting, High Photoluminescence Quantum Yield |

| Polymeric Blends | Thermoelectrics | High Seebeck Coefficient, High Electrical Conductivity, Low Thermal Conductivity |

| Crystalline Solids | Supramolecular Assemblies | Defined Crystal Packing, Porosity, Host-Guest Properties |

Integration with Sustainable Chemical Processes

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound and its derivatives will need to incorporate sustainable practices to minimize environmental impact.

Key areas for development include:

Greener Synthetic Routes: Developing synthetic methods that utilize less hazardous reagents and solvents, reduce waste generation, and improve energy efficiency. nih.govnih.govekb.eg This includes the exploration of catalytic methods as discussed in section 7.1.

Flow Chemistry: Implementing continuous flow processes for the synthesis and derivatization of this compound. morressier.comnih.govmdpi.comnih.govmdpi.com Flow chemistry offers several advantages over traditional batch processes, including improved safety, better process control, and easier scale-up.

Biocatalysis and Renewable Feedstocks: As mentioned earlier, the use of enzymes could provide a green route to specific derivatives. nih.gov Furthermore, exploring pathways to synthesize the core tetrafluoropyridine structure from renewable feedstocks would be a significant long-term goal for sustainable chemistry.

Deeper Theoretical Insights into Structure-Reactivity Relationships and Material Performance

Computational chemistry and theoretical modeling are powerful tools for understanding and predicting the behavior of molecules and materials. For this compound, theoretical studies will be crucial for accelerating the discovery and design of new derivatives and materials.

Future theoretical research will likely involve:

Density Functional Theory (DFT) Calculations: Using DFT to investigate the electronic structure, reactivity, and reaction mechanisms of this compound and its derivatives. researchgate.netfz-juelich.de DFT can be used to predict the regioselectivity of nucleophilic and catalytic reactions, understand C-F bond activation pathways, and calculate key properties of functional materials.

Computational Screening: Employing high-throughput computational screening to identify promising candidates for specific applications from a large virtual library of derivatives. fz-juelich.de This can significantly reduce the experimental effort required for materials discovery.

Modeling of Material Properties: Developing and applying theoretical models to predict the bulk properties of materials derived from this compound, such as charge transport in organic electronic devices and thermal transport in thermoelectric materials.

The following table highlights key parameters that can be investigated through theoretical methods and their relevance to the development of this compound.

| Theoretical Method | Investigated Parameter | Relevance |

| DFT | Frontier Molecular Orbital (HOMO/LUMO) energies | Predicting electronic properties and reactivity |

| DFT | Bond Dissociation Energies (C-F) | Understanding the feasibility of C-F activation |

| DFT | Reaction Energy Profiles | Elucidating reaction mechanisms and predicting product distributions |

| Time-Dependent DFT (TD-DFT) | Excited State Properties | Designing molecules for optoelectronic applications (e.g., OLEDs) |

| Molecular Dynamics (MD) | Solid-State Packing and Morphology | Predicting the performance of organic electronic materials |

Q & A

Basic Questions

Q. What are the key synthetic methodologies for incorporating 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile into covalent organic frameworks (COFs)?

- Methodological Answer : The compound is primarily used in nucleophilic aromatic substitution (SNAr) reactions with 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) to form dioxin-linked COFs. For example, COF-318 is synthesized by condensing equimolar ratios of HHTP and this compound under basic conditions (e.g., K₂CO₃) in a solvent mixture (e.g., mesitylene/dioxane) at 120°C for 72 hours . Microwave-assisted synthesis reduces reaction time to 30 minutes, enhancing crystallinity and surface area .

Q. What characterization techniques are critical for confirming the structural integrity of COFs synthesized using this compound?

- Methodological Answer : Key techniques include:

- Powder X-ray Diffraction (PXRD) : To confirm crystallinity and eclipsed stacking structure .

- Brunauer-Emmett-Teller (BET) Analysis : To measure surface area (e.g., COF-318 synthesized via microwaves shows 1254 m²/g vs. 576 m²/g for solvothermal methods) .

- FTIR/¹³C NMR : To verify dioxin linkages and monitor SNAr reaction completion .

Advanced Research Questions

Q. How does the irreversible nature of SNAr reactions involving this compound influence the structural stability of resulting COFs?

- Methodological Answer : Irreversible SNAr bonding confers exceptional chemical stability. COF-318 retains crystallinity in 12 M HCl and 3 M NaOH for 24 hours, enabling applications in harsh environments. Stability is validated via PXDR and gas adsorption tests after acid/base exposure .

Q. How can microwave-assisted synthesis optimize the formation of dioxin-linked COFs using this compound?

- Methodological Answer : Microwave irradiation accelerates kinetics by uniformly heating reactants, reducing defects. A protocol using this compound, HHTP, and K₂CO₃ in NMP at 150°C for 30 minutes yields COF-318 with a 1254 m²/g surface area, doubling traditional methods. Optimization parameters include power (300 W) and solvent polarity .

Q. What strategies enable postsynthetic modification of COF-318 derived from this compound, and how do these modifications expand its application scope?

- Methodological Answer : The stability of COF-318 allows postsynthetic functionalization under extreme conditions. Examples include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。